Chemical structure and properties of N-Quinazolin-4-ylalanine hydrochloride
Chemical structure and properties of N-Quinazolin-4-ylalanine hydrochloride
An in-depth analysis of public chemical databases and scientific literature reveals that N-Quinazolin-4-yl-L-alanine hydrochloride is a novel or not widely documented compound. Therefore, this guide adopts the perspective of a senior application scientist outlining a comprehensive research and development plan for this new chemical entity (NCE). It serves as a roadmap for its synthesis, characterization, and initial biological evaluation, grounded in established scientific principles and methodologies.
Part 1: Theoretical Profile and Design Rationale
Proposed Chemical Structure
The nomenclature "N-Quinazolin-4-yl-L-alanine hydrochloride" defines a precise chemical structure. It consists of an L-alanine amino acid scaffold where the alpha-amino group is substituted onto the C4 position of a quinazoline ring. The hydrochloride salt form suggests the presence of at least one basic center, likely the N1 or N3 nitrogen of the quinazoline ring, which is protonated.
Proposed Structure:
A caption for the image: The proposed chemical structure of N-Quinazolin-4-yl-L-alanine hydrochloride, indicating the quinazoline core, the L-alanine moiety, and the protonated site for the hydrochloride salt.
Scientific Rationale and Potential Biological Significance
The design of this molecule merges two key pharmacophores:
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The Quinazoline Core: The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous clinically approved drugs. It is a bicyclic aromatic heterocycle that can act as a versatile template for designing kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Specifically, 4-substituted quinazolines are famous for their role as ATP-competitive inhibitors of epidermal growth factor receptor (EGFR) kinases, such as gefitinib and erlotinib.
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The L-alanine Moiety: As a natural amino acid, the L-alanine fragment can enhance aqueous solubility and potentially facilitate active transport into cells via amino acid transporters. This strategy, known as the "prodrug" or "bioconjugate" approach, can improve the pharmacokinetic profile of a drug candidate.
Hypothesized Mechanism of Action: Based on its structural similarity to known kinase inhibitors, a primary hypothesis is that N-Quinazolin-4-yl-L-alanine hydrochloride could function as an ATP-competitive inhibitor of a protein kinase. The quinazoline ring would occupy the adenine-binding region of the ATP pocket, while the alanine side chain could form additional interactions with the surrounding amino acid residues.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol
Step 1: Synthesis of N-Quinazolin-4-yl-L-alanine methyl ester
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To a stirred solution of L-alanine methyl ester hydrochloride (1.2 eq) in n-butanol (10 mL/mmol), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
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Add 4-chloroquinazoline (1.0 eq) to the mixture.
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Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC or LC-MS until consumption of the starting material (typically 12-24 hours).
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Causality: The ester protection on alanine prevents self-condensation and improves solubility in organic solvents for the SNAr reaction. DIPEA is a non-nucleophilic base used to neutralize the HCl salt and the HCl generated during the reaction.
Step 2: Saponification to N-Quinazolin-4-yl-L-alanine
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Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
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Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by LC-MS.
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Once the reaction is complete, acidify the mixture to pH ~4-5 with 1N HCl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers and concentrate to yield the free base. Causality: LiOH is a strong base that efficiently hydrolyzes the methyl ester to the desired carboxylic acid.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the free base in a minimal amount of methanol or dichloromethane.
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Slowly add a solution of HCl in 1,4-dioxane (1.1 eq, 4M) with stirring.
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The hydrochloride salt should precipitate. If not, add diethyl ether to induce precipitation.
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Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product. Causality: Salt formation improves the compound's crystallinity, stability, and often its aqueous solubility, which is crucial for biological assays.
Part 3: Physicochemical and Analytical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and key properties of the newly synthesized compound.
Structural and Purity Analysis
The following techniques are mandatory for a complete structural confirmation and purity assessment.
| Technique | Purpose | Expected Key Results |
| 1H NMR | Confirm proton framework | Quinazoline protons (δ 7.5-9.0 ppm), alanine CH (quartet), alanine CH3 (doublet). |
| 13C NMR | Confirm carbon backbone | Quinazoline carbons (δ 120-160 ppm), carbonyl carbon (δ ~175 ppm). |
| LC-MS | Confirm molecular weight and purity | A single major peak in the chromatogram with the expected [M+H]+ mass. |
| HRMS | Determine exact mass | High-resolution mass spectrometry to confirm the elemental formula to <5 ppm accuracy. |
| RP-HPLC | Quantify purity | Purity assessment by UV detection at a suitable wavelength (e.g., 254 nm); should be >95%. |
| FT-IR | Identify functional groups | C=O stretch (acid), N-H stretch, C=N stretch (quinazoline). |
Physicochemical Properties Assessment
These properties are critical for predicting the compound's behavior in biological systems.
| Property | Methodology | Significance |
| Aqueous Solubility | Kinetic or thermodynamic solubility assay (e.g., shake-flask method) in PBS at pH 7.4. | Determines bioavailability and suitability for in vitro assays. |
| pKa | Potentiometric titration or capillary electrophoresis. | Influences solubility, absorption, and target binding at different physiological pH values. |
| LogP / LogD | Shake-flask method (octanol/water) or computational prediction. | Measures lipophilicity, which affects membrane permeability and metabolism. |
| Chemical Stability | Incubation in buffers of varying pH (e.g., 2, 7.4, 9) and analysis by HPLC over time. | Assesses shelf-life and stability under physiological conditions. |
Part 4: Initial Biological Evaluation
Based on the quinazoline core, a primary screening against a panel of protein kinases is the most logical starting point.
Kinase Inhibition Profiling
Protocol: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)
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Objective: To determine the inhibitory activity (IC50) of N-Quinazolin-4-yl-L-alanine HCl against a panel of relevant kinases (e.g., EGFR, VEGFR, SRC family).
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Plate Preparation: Serially dilute the test compound in a 384-well plate.
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Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. Incubate at 30 °C for 60 minutes.
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ATP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
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Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, and then convert this ATP into a luminescent signal using luciferase/luciferin.
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Data Analysis: Measure luminescence. Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Protocol: MTT or CellTiter-Glo® Assay
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Objective: To assess the compound's effect on the proliferation of cancer cell lines known to be dependent on the targeted kinases (e.g., A549 lung cancer cells for EGFR).
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Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with increasing concentrations of the test compound for 72 hours.
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Viability Assessment: Add MTT reagent (which is converted to formazan by viable cells) or CellTiter-Glo® reagent (which measures ATP as an indicator of viability).
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Data Analysis: Measure absorbance or luminescence and calculate the GI50 (concentration for 50% growth inhibition).
References
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Title: The Therapeutic Potential of Quinazoline-Based Compounds in Oncology: Current Perspectives and Future Directions. Source: Cancers (Basel). URL: [Link]
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Title: A Review on Quinazoline Derivatives as a Potent Antitumor Agent. Source: Anti-Cancer Agents in Medicinal Chemistry. URL: [Link]
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Title: Amino Acid Transporter-Mediated Drug Delivery. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
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